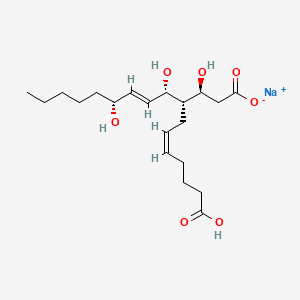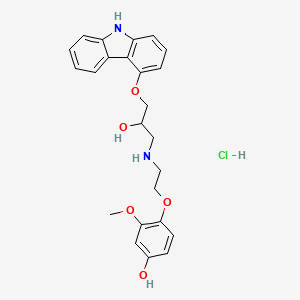
4'-Hydroxyphenyl Carvedilol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Hydroxyphenyl Carvedilol Hydrochloride is a metabolite of carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . This compound is known for its potent beta-adrenergic receptor antagonistic activity, although it has weaker vasodilatory effects compared to its parent compound .
準備方法
Synthetic Routes and Reaction Conditions
4’-Hydroxyphenyl Carvedilol Hydrochloride is synthesized through the oxidation of carvedilol. The primary enzyme involved in this process is cytochrome P450 2D6 (CYP2D6) . The reaction conditions typically involve the use of an oxidizing agent under controlled temperature and pH to ensure the selective formation of the hydroxyphenyl derivative .
Industrial Production Methods
Industrial production of 4’-Hydroxyphenyl Carvedilol Hydrochloride involves large-scale oxidation processes using bioreactors equipped with CYP2D6 enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4’-Hydroxyphenyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Methoxy derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4’-Hydroxyphenyl Carvedilol Hydrochloride has a wide range of applications in scientific research:
作用機序
4’-Hydroxyphenyl Carvedilol Hydrochloride exerts its effects primarily through the antagonism of beta-adrenergic receptors. It inhibits the formation of DPPH radicals in a cell-free assay, indicating its antioxidant properties . The compound is formed through the oxidation of carvedilol by CYP2D6, which is a key enzyme in its metabolic pathway .
類似化合物との比較
Similar Compounds
Carvedilol: The parent compound with both beta and alpha-adrenergic blocking activity.
5’-Hydroxyphenyl Carvedilol: Another metabolite with similar properties but different potency.
1-Hydroxycarvedilol: A metabolite with distinct pharmacokinetic properties.
Uniqueness
4’-Hydroxyphenyl Carvedilol Hydrochloride is unique due to its potent beta-adrenergic receptor antagonistic activity and its formation through a specific metabolic pathway involving CYP2D6 . Its weaker vasodilatory activity compared to carvedilol makes it a subject of interest in the study of selective beta-blockers .
特性
分子式 |
C24H27ClN2O5 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC名 |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C24H26N2O5.ClH/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20;/h2-10,13,17,25-28H,11-12,14-15H2,1H3;1H |
InChIキー |
KRKXDZQJALXTBH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
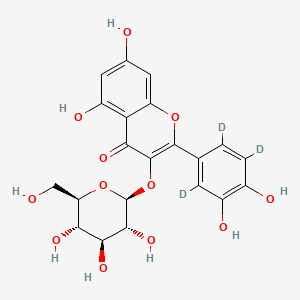
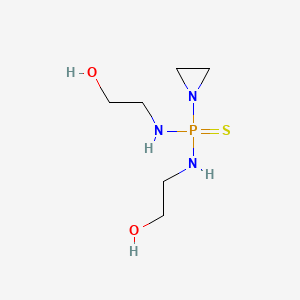
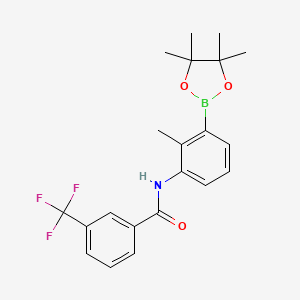
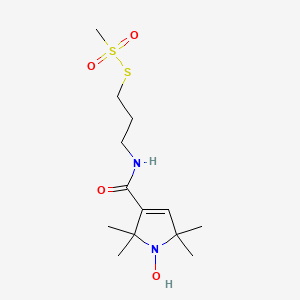

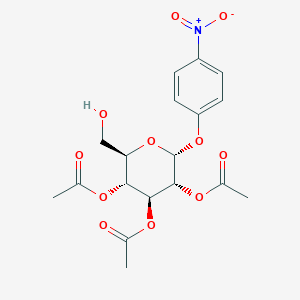
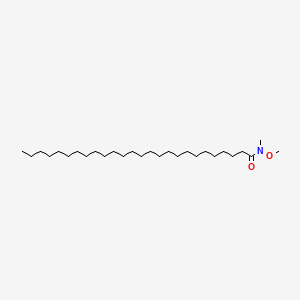
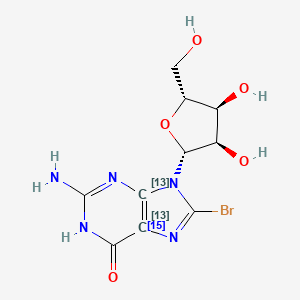
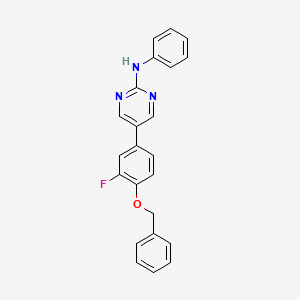
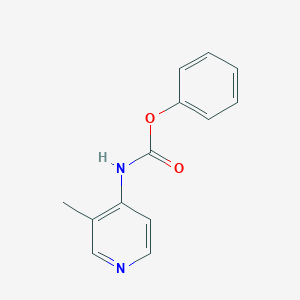

![2-[(tetrahydro-3-methyl-2,4,6-trioxo-1(2H)-pyrimidinyl)methyl]benzonitrile; 2-((3-Methyl-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B13857667.png)
